molecular formula C5H13ClN2O2S B1404037 (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride CAS No. 651056-85-8

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B1404037
CAS No.: 651056-85-8
M. Wt: 200.69 g/mol
InChI Key: FNZSDPRWSRHDQD-NUBCRITNSA-N
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Description

®-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a methylsulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.

    Resolution of Enantiomers: The chiral center is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of ®-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of ®-1-(Methylsulfonyl)pyrrolidin-3-amine.

    Reduction: Sulfide derivatives.

    Substitution: Various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

®-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in receptor binding studies.

    Industry: The compound is utilized in the production of agrochemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Pyrrolidine-2-one: Known for its applications in pharmaceuticals and as a solvent.

    Pyrrolidine-2,5-diones: Used in the synthesis of bioactive compounds.

Uniqueness: ®-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is unique due to the presence of both a methylsulfonyl group and an amine group on the pyrrolidine ring, which imparts distinct chemical properties and reactivity. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective syntheses and applications.

Properties

IUPAC Name

(3R)-1-methylsulfonylpyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZSDPRWSRHDQD-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651056-85-8
Record name 3-Pyrrolidinamine, 1-(methylsulfonyl)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651056-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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